molecular formula C9H10N2 B14659113 Benzene, (1-diazopropyl)- CAS No. 52686-70-1

Benzene, (1-diazopropyl)-

Cat. No.: B14659113
CAS No.: 52686-70-1
M. Wt: 146.19 g/mol
InChI Key: LJTFEHMRMWNEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, (1-diazopropyl)-, is a substituted benzene derivative featuring a diazo group (-N=N-) attached to a propyl chain at the 1-position of the aromatic ring. The diazo functional group is highly reactive due to its electron-withdrawing nature and propensity for decomposition, often releasing nitrogen gas under thermal or photolytic conditions . Diazo compounds are critical intermediates in organic synthesis, particularly in cyclopropanation, carbene insertion, and cross-coupling reactions, though their instability necessitates careful handling .

Properties

CAS No.

52686-70-1

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

1-diazopropylbenzene

InChI

InChI=1S/C9H10N2/c1-2-9(11-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

LJTFEHMRMWNEIF-UHFFFAOYSA-N

Canonical SMILES

CCC(=[N+]=[N-])C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, (1-diazopropyl)- can be synthesized through the diazotization of 1-propylamine followed by a coupling reaction with benzene. The general synthetic route involves the following steps:

    Diazotization: 1-propylamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with benzene in the presence of a catalyst, such as copper(I) chloride, to form Benzene, (1-diazopropyl)-.

Industrial Production Methods: Industrial production of Benzene, (1-diazopropyl)- typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Friedel-Crafts Alkylation of Benzene with Propylene

Primary alkylation of benzene with propylene (via chloropropane) generates cumene (isopropylbenzene) as the major product ( ). This reaction proceeds via:

  • Step 1 : Formation of a carbocation intermediate.

    • 1° (primary) carbocations (e.g., n-propyl) are unstable and undergo hydride shifts to form stable 2° (secondary) carbocations (e.g., isopropyl).

    • Example: CH3CH2CH2+CH3C+HCH3\text{CH}_3\text{CH}_2\text{CH}_2^+ \rightarrow \text{CH}_3\text{C}^+\text{HCH}_3 ( ).

  • Step 2 : Electrophilic substitution of the carbocation into the benzene ring.

    • Major product: Cumene (C6H5CH(CH3)2\text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2) ( ).

    • Minor product: n-Propylbenzene (C6H5CH2CH2CH3\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_3) due to residual unshifted carbocations ( ).

Catalyst : AlCl₃ (Lewis acid) facilitates carbocation generation ( ).
Mechanistic Insight :

  • Theoretical studies confirm that Al₂Cl₆ dimers (not monomeric AlCl₃) are the active catalytic species, reducing the activation energy to ΔG=15.9kcal/mol\Delta G^\ddagger = 15.9 \, \text{kcal/mol} ( ).

Alkylation of Cumene with Propylene

Cumene reacts with propylene to form diisopropylbenzene isomers (1,3-, 1,4-, or 1,2-DIPB) ( ):

C6H5CH(CH3)2+CH3CH=CH2C6H4(CH(CH3)2)2\text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}(\text{CH}_3)_2)_2

Catalysts : AlCl₃ or zeolites ( ).
Product Distribution :

IsomerTypical Yield (%)Applications
1,3-DIPB~25Precursor to hydroquinones via Hock rearrangement ( ).
1,4-DIPB~75Feedstock for para-substituted polymers ( ).

Transalkylation of DIPB with Benzene

DIPB undergoes transalkylation to regenerate cumene:

C6H4(CH(CH3)2)2+C6H62C6H5CH(CH3)2\text{C}_6\text{H}_4(\text{CH}(\text{CH}_3)_2)_2 + \text{C}_6\text{H}_6 \rightarrow 2 \, \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2

Key Parameters :

  • Catalyst : SAPO-5 (with 0.005% Pt) maximizes cumene selectivity ( ).

  • Optimal Conditions :

    • Benzene/DIPB mole ratio > 5:1.

    • Space velocity = 2–10 hr⁻¹ ( ).

    • Activation energy = 130.2 kJ/mol ( ).

Isomerization and Industrial Processes

Para-DIPB Production :

  • Step 1 : Initial alkylation yields ~75% para-DIPB and 25% meta-DIPB ( ).

  • Step 2 : Fractional distillation isolates para-DIPB.

  • Step 3 : Meta-DIPB is isomerized back to para-DIPB using transalkylation catalysts ( ).

Industrial Relevance :

  • Eliminates benzene from feedstock, addressing environmental and safety concerns ( ).

Hydroperoxide Formation

All DIPB isomers form hydroperoxides under oxidative conditions, critical for radical-initiated polymerizations ( ):

C6H4(CH(CH3)2)2+O2C6H4(C(CH3)2OOH)2\text{C}_6\text{H}_4(\text{CH}(\text{CH}_3)_2)_2 + \text{O}_2 \rightarrow \text{C}_6\text{H}_4(\text{C}(\text{CH}_3)_2\text{OOH})_2

Scientific Research Applications

Benzene, (1-diazopropyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable diazo linkages.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of polymers and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, (1-diazopropyl)- involves the formation of a diazonium ion, which can act as an electrophile in various chemical reactions. The diazonium ion can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties of Benzene Derivatives

Compound Molar Volume (m³/kmol) Boiling Point (°C) Stability in Acid Key Reactivity
Benzene, (1-diazopropyl)- Not available Not available Low Carbene generation, decomposition
(1-Methylpropyl)-benzene 0.481 197.0 ± 0.7 High Electrophilic substitution
2-(4-Nitrophenylthio)pyrrole Not available Not available High Formylation, nitration

Table 2: Hazard Comparison

Compound Explosive Risk Handling Precautions
Benzene, (1-diazopropyl)- High Avoid heat, light; use inert atmosphere
(1-Methylpropyl)-benzene Low Standard lab protocols
Nitrobenzene Moderate Ventilation, avoid reducing agents

Research Findings

  • Stability Studies : Nitro groups enhance pyrrole stability under acidic conditions, whereas diazo substituents reduce stability due to N₂ release .
  • Synthetic Applications : Nitro-substituted benzenes are preferred for multi-step syntheses requiring acid stability, while diazo compounds excel in transient intermediate-driven reactions (e.g., metal-catalyzed couplings) .
  • Thermodynamic Stability : Benzene’s resonance stabilization (36 kcal/mol) is disrupted by electron-withdrawing groups like -N=N-, increasing reactivity but reducing thermal stability compared to alkyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.